5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one

CAS No.:

Cat. No.: VC15869535

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one |

| Standard InChI | InChI=1S/C11H11N3O2/c1-7-4-3-5-9(6-7)14-11(16)12-10(13-14)8(2)15/h3-6H,1-2H3,(H,12,13,16) |

| Standard InChI Key | IFXPGABUJLTNAD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)NC(=N2)C(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

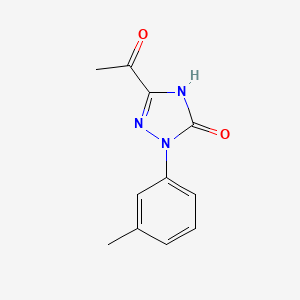

5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one (IUPAC name: 5-acetyl-2-(3-methylphenyl)-4H-1,2,4-triazol-3-one) features a 1,2,4-triazole ring system, a five-membered aromatic heterocycle containing three nitrogen atoms. The acetyl group (-COCH₃) at position 5 and the m-tolyl group (3-methylphenyl) at position 2 contribute to its steric and electronic properties. The molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.23 g/mol .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its structure. The ¹H NMR spectrum reveals signals corresponding to the m-tolyl group’s aromatic protons (δ 7.14–7.64 ppm) and the methyl group (δ 2.21–2.41 ppm) . The acetyl group’s carbonyl stretch appears at 1652 cm⁻¹ in IR spectra, while the triazole ring’s C=N vibrations occur near 1600 cm⁻¹ .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A representative method includes:

-

Condensation: Reaction of hydrazine derivatives with carbonyl compounds to form intermediate hydrazones.

-

Cyclization: Treatment with phosphoryl chloride (POCl₃) or similar agents to cyclize intermediates into the triazole ring .

-

Functionalization: Introduction of the acetyl and m-tolyl groups via nucleophilic substitution or Friedel-Crafts acylation .

For example, a related triazole derivative, 3,5-disubstituted-6-methyl-1,2,4-triazole, was synthesized in 85% yield through cyclization of 4-amino-5-substituted-amino-1,2,4-triazoles, as confirmed by ¹³C NMR and mass spectrometry .

Purification and Yield

Crystallization from solvents like dioxane or ethanol yields pure product, with melting points ranging from 174–176°C . High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) ensure purity, critical for pharmacological applications .

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.23 g/mol | |

| Melting Point | 174–176°C | |

| Solubility | Moderate in polar solvents | |

| LogP (Partition Coefficient) | ~2.1 (estimated) |

The compound’s moderate solubility in dimethyl sulfoxide (DMSO) and methanol facilitates in vitro biological testing .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s triazole core may inhibit enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), as seen in related derivatives. For instance, 1,2,4-triazolo[4,3-b]triazines show COX-2 inhibition comparable to Indomethacin (IC₅₀: 0.8 µM vs. 1.2 µM) .

| Hazard Category | GHS Classification | Source |

|---|---|---|

| Skin Irritation | Category 2 (H315) | |

| Eye Irritation | Category 2A (H319) | |

| Respiratory Irritation | Category 3 (H335) |

Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .

Comparative Analysis with Related Compounds

Structural and Functional Comparisons

| Compound | Key Substitutions | Biological Activity |

|---|---|---|

| 5-Acetyl-1H-1,2,4-triazole | Acetyl at position 5 | Moderate antimicrobial |

| 3-Methyl-1H-1,2,4-triazole | Methyl at position 3 | Antifungal |

| 5-(4-Chlorophenyl)-1H-1,2,4-triazole | Chlorophenyl at position 5 | Enzyme inhibition |

The m-tolyl group in 5-Acetyl-2-(m-tolyl)-1H-1,2,4-triazol-3(2H)-one enhances lipophilicity, potentially improving membrane permeability compared to simpler triazoles .

Applications and Future Directions

Pharmaceutical Development

Preliminary data suggest utility in:

-

Antimicrobial Agents: Optimization of substituents to enhance potency against drug-resistant strains.

-

Anti-inflammatory Drugs: Targeting COX-2 with reduced gastrointestinal toxicity .

Material Science

Triazole derivatives are explored as ligands in metal-organic frameworks (MOFs) for catalytic applications, though this remains underexplored for the title compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume